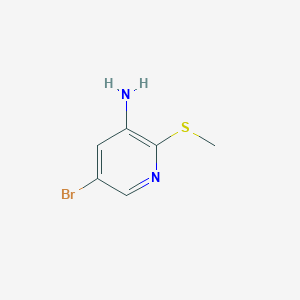

5-Bromo-2-(methylthio)pyridin-3-amine

Description

5-Bromo-2-(methylthio)pyridin-3-amine is a pyridine derivative with a bromine atom at position 5, a methylthio (-SMe) group at position 2, and an amine (-NH₂) group at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing complex heterocyclic systems . The methylthio group enhances reactivity by acting as a directing group and moderates electronic effects, while the bromine atom provides a handle for further functionalization. Applications span pharmaceuticals, agrochemicals, and materials science, with its structure enabling tailored modifications for target-specific properties.

Properties

Molecular Formula |

C6H7BrN2S |

|---|---|

Molecular Weight |

219.10 g/mol |

IUPAC Name |

5-bromo-2-methylsulfanylpyridin-3-amine |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3 |

InChI Key |

FTCRQFOWUPVTHA-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=C(C=N1)Br)N |

Origin of Product |

United States |

Preparation Methods

Reduction of Nitro-Substituted Pyridines to Aminopyridines

One common route involves reducing 2-methyl-3-nitro-5-bromopyridine to 5-bromo-2-methylpyridin-3-amine , which is a close analog and precursor to the methylthio derivative. The reduction is typically performed using iron powder and ammonium chloride in a methanol/water mixture at reflux (~80 °C) for 2 hours. After completion, filtration and concentration under reduced pressure yield the amino compound in high yield (~95%) with good purity.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Reduction | Iron powder, ammonium chloride, MeOH/H2O (4:1), 80 °C, 2 h | 5-Bromo-2-methylpyridin-3-amine | 95% |

Introduction of Methylthio Group at the 2-Position

The methylthio substituent at the 2-position can be introduced via nucleophilic aromatic substitution on halogenated pyridine intermediates. A typical strategy involves:

- Starting from 2,6-dihalogenated pyridine-3-amine derivatives.

- Reaction with methylthiolate anion (generated from methyl mercaptan or methylthiolates salts) in polar aprotic solvents like N,N-dimethylformamide (DMF).

- This substitution is highly regioselective for the 2-position when the 6-position is blocked or substituted.

For example, in related pyridine carboxylate systems, treatment of 2,6-dichloropyridine derivatives with 4-methylbenzenethiolate anion in DMF resulted in quantitative substitution at the 6-position, which can be extrapolated to methylthio substitution on the 2-position under similar conditions.

Bromination Methods

Bromination at the 5-position is often achieved either as an early step or as a late-stage functionalization using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS). The key considerations include:

- Regioselectivity to avoid bromination at undesired positions (e.g., 3-position).

- Control of reaction temperature (often 0 to -10 °C) to minimize side reactions.

- Use of acid salts of amino intermediates to stabilize the substrate during bromination.

A representative procedure from the patent literature describes generating the acid salt of 5-amino-2-methylpyridine, cooling to 0 to -10 °C, then slowly adding bromine followed by sodium nitrite aqueous solution. This affords 5-bromo-2-methylpyridine in high yield with minimal by-products.

| Step | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Bromination | Bromine, sodium nitrite, acid salt, 0 to -10 °C | 5-Bromo-2-methylpyridine | High (not specified) |

Hydrogenation Reduction of Nitro to Amino Group

Hydrogenation using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere is a common method to reduce nitro groups to amines. This step is crucial in converting 5-nitro-2-methylpyridine to 5-amino-2-methylpyridine, which can then be further functionalized.

Comparative Data Table of Key Preparation Steps

Research Findings and Analysis

- The reduction of nitro groups to amines using iron and ammonium chloride is a reliable, high-yielding, and cost-effective method suitable for industrial scale.

- The nucleophilic aromatic substitution to install methylthio groups benefits from the use of polar aprotic solvents and thiolate anions, ensuring regioselectivity and high conversion rates.

- Bromination via acid salt intermediates at low temperatures minimizes side reactions and improves product purity, which is critical for downstream applications.

- Catalytic hydrogenation with Pd/C is a clean and efficient reduction method, offering high selectivity without over-reduction or degradation of sensitive pyridine rings.

Scientific Research Applications

5-Bromo-2-(methylthio)-3-pyridinamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its role as a building block in the synthesis of drugs targeting specific enzymes or receptors.

Industry: It is used in the production of materials with specific electronic or optical properties, contributing to advancements in material science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)-3-pyridinamine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Substituent Variations at Position 2

The nature of the substituent at position 2 significantly influences electronic properties and synthetic utility:

Key Insights :

- The methylthio group in the target compound improves reactivity in cross-coupling compared to methoxy or methyl groups, as seen in Suzuki reactions where -SMe facilitates palladium coordination .

- Morpholino-substituted analogs exhibit reduced solubility in polar solvents (e.g., MeCN), limiting their application in certain syntheses .

Halogen and Substituent Position Isomerism

Variations in halogen position and additional substituents alter physicochemical and biological properties:

Key Insights :

Spectroscopic Differentiation

¹³C NMR and ¹H NMR data distinguish the target compound from analogs:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-2-(methylthio)pyridin-3-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, bromine substitution at the 5-position of a pyridine scaffold can be achieved using N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). The methylthio group at the 2-position is introduced via thiolation using methanethiol or its derivatives in the presence of a base like NaH or K₂CO₃ . Optimization involves adjusting reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst choice (e.g., Pd catalysts for coupling reactions). Monitoring progress via TLC or HPLC is critical to avoid over-bromination or byproduct formation.

Q. How can researchers validate the purity and structural identity of 5-Bromo-2-(methylthio)pyridin-3-amine?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Compare , , and (if applicable) spectra with literature data. Pay attention to coupling constants for regiochemical confirmation (e.g., distinguishing between 2- and 3-substituted pyridines) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, while fragmentation patterns verify substituent positions.

- HPLC/GC : Retention time comparison with a reference standard ensures purity (>95%).

- Elemental Analysis : Validate stoichiometry of C, H, N, and S .

Q. What safety protocols are essential when handling 5-Bromo-2-(methylthio)pyridin-3-amine in the lab?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory due to potential bromine vapor release.

- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic reactions.

- Waste Disposal : Segregate halogenated waste in designated containers for incineration .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing 5-Bromo-2-(methylthio)pyridin-3-amine for X-ray diffraction studies?

- Methodological Answer : Crystallization difficulties often arise from flexible methylthio groups or solvent inclusion. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., hexane/ethyl acetate) to slow nucleation.

- Temperature Gradients : Gradual cooling from 40°C to 4°C promotes ordered crystal growth.

- Additives : Introduce trace amounts of co-crystallizing agents like crown ethers to stabilize the lattice.

- Refinement Tools : Employ SHELXL for handling weak diffraction data or twinning, leveraging its robust algorithms for partial occupancy and disorder modeling .

Q. What strategies mitigate regioselectivity issues during functionalization of 5-Bromo-2-(methylthio)pyridin-3-amine?

- Methodological Answer : The bromine atom at C5 and methylthio group at C2 influence electronic effects (e.g., ortho/para-directing). To control regioselectivity:

- Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching.

- Protecting Groups : Temporarily block the amine at C3 with Boc or Fmoc to direct reactions to desired sites .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of 5-Bromo-2-(methylthio)pyridin-3-amine?

- Methodological Answer : Discrepancies in NMR or IR data may stem from tautomerism, solvent effects, or impurities. Steps include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at −40°C to 80°C.

- Deuterated Solvents : Compare DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on chemical shifts.

- 2D Techniques : Use HSQC, HMBC, and NOESY to confirm connectivity and rule out isomeric byproducts .

Q. What mechanistic insights are critical for designing catalytic reactions involving 5-Bromo-2-(methylthio)pyridin-3-amine?

- Methodological Answer : The compound’s reactivity in cross-coupling (e.g., Suzuki, Buchwald-Hartwig) depends on:

- Oxidative Addition : Bromine’s leaving group ability in Pd-catalyzed reactions. Use ligands like XPhos to enhance catalytic turnover.

- Transmetalation Barriers : Assess using kinetic studies (e.g., Eyring plots) to optimize boronic acid partners.

- Side Reactions : Monitor debromination or methylthio oxidation (e.g., to sulfoxide) via in-situ IR or UV-Vis spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.